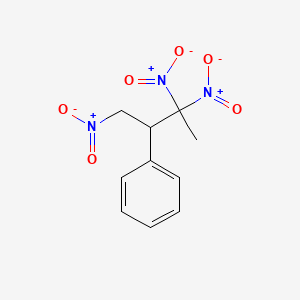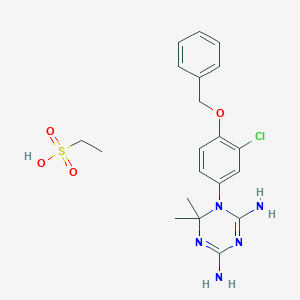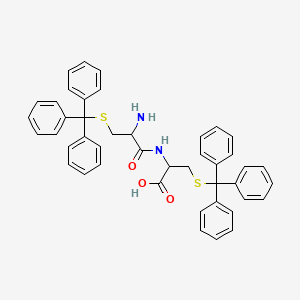
s-Tritylcysteinyl-s-tritylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Tritylcysteinyl-s-tritylcysteine is a compound known for its significant biological and chemical properties. It is a derivative of s-Trityl-l-cysteine, which is recognized for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two trityl groups attached to cysteine residues, making it a unique and valuable molecule in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Tritylcysteinyl-s-tritylcysteine typically involves the protection of cysteine residues with trityl groups. The process begins with the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. This reaction results in the formation of s-Trityl-l-cysteine. The subsequent step involves the coupling of two s-Trityl-l-cysteine molecules using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
s-Tritylcysteinyl-s-tritylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The trityl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection of trityl groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cysteine derivatives.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of deprotected cysteine or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
s-Tritylcysteinyl-s-tritylcysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a protecting group for thiol functionalities.
Biology: Studied for its role in inhibiting kinesin Eg5, which is crucial for mitotic spindle formation.
Industry: Utilized in the development of novel therapeutic agents and as a tool in chemical biology research.
Wirkmechanismus
s-Tritylcysteinyl-s-tritylcysteine exerts its effects primarily by inhibiting the activity of kinesin Eg5. This inhibition prevents the separation of duplicated centrosomes and the formation of bipolar spindles, leading to cell cycle arrest in the M phase. The compound binds to the catalytic domain of Eg5, inhibiting its ATPase activity and blocking mitotic progression . This mechanism makes it a potent anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Trityl-l-cysteine: Known for its anticancer activity and inhibition of kinesin Eg5.
s-Trityl-l-histidine: A derivative used as a scaffold for developing SIRT2 inhibitors.
Uniqueness
s-Tritylcysteinyl-s-tritylcysteine is unique due to its dual trityl protection, which enhances its stability and allows for specific functionalization. Its ability to inhibit kinesin Eg5 with high potency makes it a valuable compound in cancer research and therapeutic development .
Eigenschaften
CAS-Nummer |
35959-69-4 |
|---|---|
Molekularformel |
C44H40N2O3S2 |
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C44H40N2O3S2/c45-39(31-50-43(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)41(47)46-40(42(48)49)32-51-44(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39-40H,31-32,45H2,(H,46,47)(H,48,49) |
InChI-Schlüssel |
LFEFTIFZIBYSGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



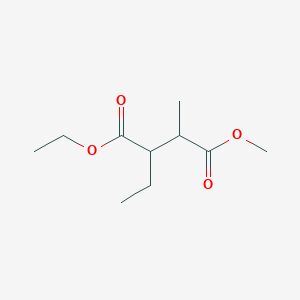
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
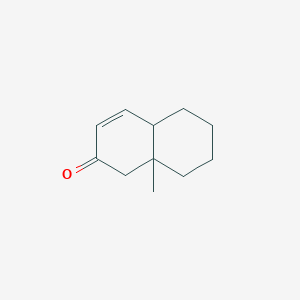
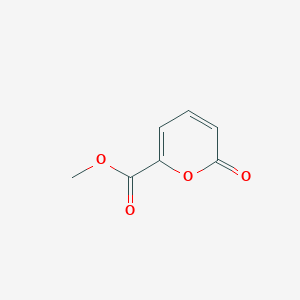
![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
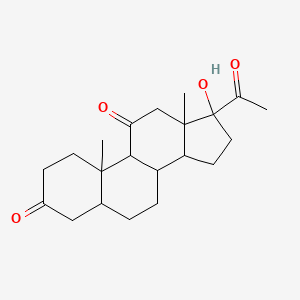
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)

![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
![6-Butyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B14009269.png)
